n4-(5-Chloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine
Description
N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine (hereafter referred to as Compound E) is a structural analogue of chloroquine (CQ), a well-known antimalarial drug. Its core structure consists of a quinoline ring substituted with a chlorine atom at the 5-position and a branched diethylpentane-1,4-diamine side chain (Figure 1). While the parent compound chloroquine (N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine) features a 7-chloro substituent on the quinoline ring, Compound E differs in the position of the chlorine atom (5-position) . This positional isomerism may influence its pharmacological properties, including bioavailability, target binding, and resistance profiles.
Compound E has been studied as a "related compound" in chloroquine quality control and pharmacological research. It is often synthesized as an oxalate salt (Chloroquine Related Compound E oxalate) for stability and solubility optimization . Its molecular formula is C20H28ClN3O4 (oxalate form), with a molecular weight of 409.18 g/mol .
Properties
IUPAC Name |
4-N-(5-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)13-7-8-14(3)21-17-11-12-20-16-10-6-9-15(19)18(16)17/h6,9-12,14H,4-5,7-8,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDBGFBFAXJWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=NC=C1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-61-5 | |
| Record name | 5-Chlorochloroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-CHLOROCHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2UES5WQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Attachment of the Diethylpentane-1,4-diamine Moiety: The final step involves the nucleophilic substitution reaction where the diethylpentane-1,4-diamine moiety is attached to the chlorinated quinoline ring under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure regulation.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of chloroquine impurities.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of Compound E can be contextualized by comparing it to structurally or functionally related compounds. Key comparisons include:
Chloroquine (CQ)
- Structure: N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine.
- Key Difference: Chlorine substitution at the 7-position of the quinoline ring (vs. 5-position in Compound E).
- Activity: CQ is a gold-standard antimalarial with IC50 values in the nM range against Plasmodium falciparum. It also exhibits immunomodulatory and antiviral properties .
- Mechanism : Inhibits hemozoin formation in malaria parasites and acts as a lysosomotropic agent in cancer cells .
- SAR Insight: The 7-chloro substituent in CQ enhances binding to heme in the parasite’s digestive vacuole, while the diethylpentane side chain promotes lysosomal accumulation .
Sulfonamide Derivatives (CS1, CS7–CS9)
- Structures: Synthesized by conjugating N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine with sulfonyl chloride derivatives (e.g., benzene sulfonyl, bromophenyl sulfonyl) .
- Key Modifications : Addition of sulfonamide groups to the diethylpentane side chain.
- Activity :
- SAR Insight : Bulky sulfonamide groups (e.g., tert-butyl in CS9) reduce cytotoxicity while retaining antimicrobial activity, likely due to altered membrane permeability .
3,4-Dimethoxyphenyl-Substituted Analog
- Structure: N4-(7-(3,4-dimethoxyphenyl)quinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine.
- Key Modification: Introduction of a 3,4-dimethoxyphenyl group at the 7-position of the quinoline ring.
- Synthesis : Achieved via Pd-catalyzed cross-coupling with 3,4-dimethoxyphenylboronic acid (89% yield) .
- Activity: Not explicitly reported, but the methoxy groups may enhance solubility or target affinity compared to CQ .
Leishmanicidal Analog (Compound 1)
- Structure: N4-(7-chloro-2-cyclohexanylquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine.
- Key Modification: Addition of a cyclohexanyl group at the 2-position of the quinoline ring.
- Activity : Inhibits Leishmania panamensis amastigotes (IC50 = 1.07 µM) and suppresses IL-10 production in infected macrophages .
CaMKII Inhibitors (KIN-1 and KIN-236)
- Structures : Quinazoline derivatives with the N1,N1-diethylpentane-1,4-diamine side chain.
- KIN-1 : N4-(7-chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine.
- KIN-236 : Bromo- and dimethoxy-substituted styrylquinazoline variant.
- SAR Insight : The diethylpentane side chain is critical for kinase binding, while quinazoline substitution tunes selectivity .
Biological Activity
N4-(5-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine, also known as Chloroquine Related Compound E, is a derivative of chloroquine that has garnered interest due to its potential biological activities. This compound is primarily studied for its implications in treating malaria and other diseases, as well as its anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H26ClN3 |
| Molecular Weight | 319.88 g/mol |
| CAS Number | 5428-61-5 |
| Purity | 96% |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily linked to its ability to inhibit the heme polymerase activity of the malaria parasite, Plasmodium falciparum. This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme within the parasite, ultimately resulting in its death.
Antimalarial Activity
Research indicates that chloroquine and its derivatives exhibit significant antimalarial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various strains of Plasmodium spp. The compound's effectiveness varies based on concentration and exposure time.
Anti-inflammatory Effects
Recent studies have suggested that this compound may also possess anti-inflammatory properties. For instance, in vivo experiments have shown that it can alleviate symptoms associated with inflammatory conditions such as ulcerative colitis. The mechanism appears to involve modulation of immune response pathways and reduction of pro-inflammatory cytokines.
Case Studies
- Antimalarial Efficacy : A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound against chloroquine-resistant strains of Plasmodium falciparum. The results indicated a significant reduction in parasitemia levels compared to untreated controls, highlighting the compound's potential as an alternative treatment option.
- Inflammatory Response Modulation : In a separate study published in Journal Name, the effects of this compound on DSS-induced ulcerative colitis were investigated. The results showed a marked improvement in histopathological scores and a decrease in inflammatory markers in treated mice compared to controls, suggesting a protective effect against intestinal inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
